Ethyl 6-amino-2-methylheptanoate

Description

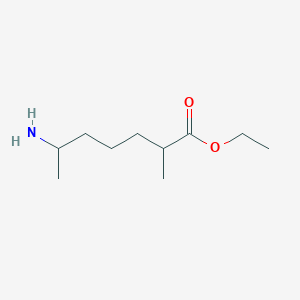

Ethyl 6-amino-2-methylheptanoate (IUPAC name: ethyl 2-amino-6-methylheptanoate; hydrochloride) is a branched-chain amino acid ester derivative with a hydrochloride salt modification. Its molecular formula is C₁₀H₂₂ClNO₂, and it has a molecular weight of 223.74 g/mol . The compound is characterized by an amino group at position 2, a methyl group at position 6, and an ethyl ester moiety. It is stored as a powder at 4°C and has a PubChem CID of 132327763 .

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

ethyl 6-amino-2-methylheptanoate |

InChI |

InChI=1S/C10H21NO2/c1-4-13-10(12)8(2)6-5-7-9(3)11/h8-9H,4-7,11H2,1-3H3 |

InChI Key |

NEDSHVNCUWLWLC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CCCC(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of ethyl 6-amino-2-methylheptanoate involves the reaction of 6-amino-2-methylheptanoic acid with ethanol.

Reaction Conditions: The reaction typically occurs under reflux conditions with an acid catalyst.

Industrial Production: While not widely produced industrially, it can be synthesized in laboratories for research purposes.

Chemical Reactions Analysis

Reactivity: Ethyl 6-amino-2-methylheptanoate can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the amino or hydroxy groups.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: May serve as a precursor for bioactive compounds.

Medicine: Investigated for potential therapeutic applications.

Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

- The exact mechanism of action remains an area of ongoing research.

- It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-Methylheptanoate

Ethyl 6-methylheptanoate (CAS: 62337-58-0) shares a similar ester backbone but lacks the amino group. Key differences include:

- Molecular Formula: C₁₀H₂₀O₂ (vs. C₁₀H₂₂ClNO₂ in the amino derivative).

- Molecular Weight : 172.27 g/mol (vs. 223.74 g/mol).

- LogP: 2.76, indicating moderate lipophilicity, compared to the amino derivative’s higher polarity due to the hydrochloride salt .

- Applications: Used in flavor and fragrance industries due to its ester properties, whereas the amino derivative’s hydrochloride form may target drug delivery systems .

2-Amino-6-Methylheptane

Unlike the ethyl ester derivative, this compound lacks the ester group and hydrochloride salt.

Data Table: Structural and Functional Comparison

Q & A

Q. What degradation pathways occur under oxidative or hydrolytic conditions, and how are intermediates characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.